molecular formula C16H18N2O B1252043 Setoclavine CAS No. 519-12-0

Setoclavine

Cat. No.: B1252043
CAS No.: 519-12-0
M. Wt: 254.33 g/mol
InChI Key: BGVUWLLRNRBDAY-ZBFHGGJFSA-N
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Description

Setoclavine is an ergot alkaloid, a class of compounds derived from the ergot fungus. It has a molecular formula of C16H18N2O and a molecular weight of 254.33 g/mol . This compound is known for its unique structure and biological activities, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Setoclavine can be synthesized through various methods, including the use of vinylogous Mannich reactions. One approach involves the synthesis from 3-indolylacetonitrile derivatives, which are N-protected by tosylation . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound often involves biotransformation processes using plant cell cultures. These cultures can convert precursors like agroclavine and elymoclavine into this compound under controlled conditions . This method is advantageous due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Setoclavine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydrogenated forms of the compound .

Mechanism of Action

The mechanism of action of setoclavine involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to receptors and enzymes, modulating their activity. This interaction can lead to various biological responses, including changes in cellular signaling and metabolism .

Comparison with Similar Compounds

Setoclavine is similar to other ergot alkaloids, such as agroclavine and elymoclavine. it is unique in its specific structure and biological activity. Compared to agroclavine, this compound has additional functional groups that enhance its pharmacological properties . Elymoclavine, on the other hand, differs in its biosynthetic pathway and metabolic intermediates .

List of Similar Compounds:
  • Agroclavine
  • Elymoclavine
  • Ergotryptamine

This compound stands out due to its distinct chemical structure and the specific biological effects it induces, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(6aR,9S)-7,9-dimethyl-4,6,6a,8-tetrahydroindolo[4,3-fg]quinolin-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-16(19)7-12-11-4-3-5-13-15(11)10(8-17-13)6-14(12)18(2)9-16/h3-5,7-8,14,17,19H,6,9H2,1-2H3/t14-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVUWLLRNRBDAY-ZBFHGGJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301256140
Record name (8alpha)-9,10-Didehydro-6,8-dimethylergolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301256140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519-12-0
Record name (8α)-9,10-Didehydro-6,8-dimethylergolin-8-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=519-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Setoclavine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (8alpha)-9,10-Didehydro-6,8-dimethylergolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301256140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SETOCLAVINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE9HT9P885
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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